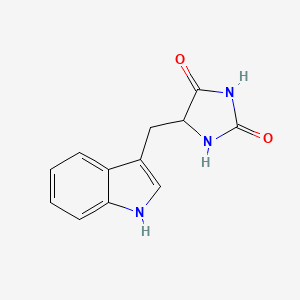

DL-5-Indolylmethylhydantoin

Description

The exact mass of the compound 5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUREKIGAKIKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287630 | |

| Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21753-16-2 | |

| Record name | NSC51848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Properties of DL-5-Indolylmethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin is a heterocyclic organic compound of significant interest, primarily as a key intermediate in the enzymatic synthesis of the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an in-depth look at its role in biocatalytic pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Core Properties of this compound

This compound, a derivative of hydantoin featuring an indolylmethyl substituent, exists as a racemic mixture. The biologically relevant isomer for L-tryptophan synthesis is 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DL-5-(1H-indol-3-ylmethyl)hydantoin is provided in Table 1.

Table 1: Chemical and Physical Properties of DL-5-(1H-indol-3-ylmethyl)hydantoin

| Property | Value | Reference(s) |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | [1] |

| Synonyms | This compound, 5-(3-Indolylmethyl)hydantoin | [1] |

| CAS Number | 21753-16-2 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Melting Point | 218 °C | |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| Appearance | White to off-white solid. |

Computed Properties

Computational models provide additional insights into the molecular characteristics of this compound, which are summarized in Table 2.

Table 2: Computed Properties of 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

| Property | Value | Reference(s) |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 74 Ų | [1] |

| Heavy Atom Count | 17 | [1] |

Experimental Protocols

Synthesis of DL-5-(1H-indol-3-ylmethyl)hydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a well-established and efficient method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[2][3][4] This protocol outlines the synthesis of DL-5-(1H-indol-3-ylmethyl)hydantoin from indole-3-acetaldehyde.

Experimental Workflow for Bucherer-Bergs Synthesis

Caption: Workflow for the synthesis and purification of this compound.

Materials:

-

Indole-3-acetaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve indole-3-acetaldehyde in a mixture of ethanol and water.

-

Add potassium cyanide and ammonium carbonate to the solution. The typical molar ratio of aldehyde to cyanide to carbonate is approximately 1:2:4.[5]

-

Heat the reaction mixture to 60-70 °C with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure DL-5-(1H-indol-3-ylmethyl)hydantoin.[4]

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole-H2 | ~7.14 | ~124.5 |

| Hydantoin-CH₂ | - | ~36.8 (similar to benzylhydantoin) |

| Other Indole Protons | 7.0 - 7.6 | 110 - 137 |

| Hydantoin C=O | - | ~157, ~173 |

| Hydantoin CH | ~4.5 - 5.0 | ~55 - 60 |

Note: These are approximate values based on related structures and may vary.

Biological Significance and Signaling Pathways

This compound is a crucial substrate for the "hydantoinase process," a multi-enzymatic cascade used for the industrial production of enantiomerically pure L-amino acids, including L-tryptophan.[7]

Enzymatic Conversion to L-Tryptophan

The conversion of this compound to L-tryptophan involves three key enzymes: hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase).

Signaling Pathway for L-Tryptophan Synthesis

Caption: The enzymatic cascade for the conversion of this compound to L-Tryptophan.

Mechanism of Action:

-

Racemization: Hydantoin racemase continuously interconverts the L- and D-enantiomers of 5-indolylmethylhydantoin, ensuring a constant supply of the D-isomer.

-

Hydrolysis: D-hydantoinase selectively catalyzes the hydrolytic ring-opening of D-5-indolylmethylhydantoin to form N-carbamoyl-D-tryptophan.

-

Final Conversion: N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) then hydrolyzes N-carbamoyl-D-tryptophan to produce D-tryptophan. In some industrial processes, an additional amino acid racemase is employed to convert the D-tryptophan to the desired L-tryptophan.

Conclusion

This compound serves as a pivotal molecule in the biocatalytic production of L-tryptophan. Its well-defined chemical and physical properties, coupled with established synthetic routes like the Bucherer-Bergs reaction, make it a readily accessible substrate for industrial applications. A thorough understanding of the "hydantoinase process" and the enzymes involved is critical for optimizing the production of this essential amino acid. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working in the fields of drug development, biotechnology, and organic synthesis. Further research into developing more efficient and stereoselective synthetic methods and exploring other potential biological activities of this compound remains an active area of investigation.

References

- 1. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. openmedscience.com [openmedscience.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of DL-5-Indolylmethylhydantoin

This technical guide provides a comprehensive overview of the synthesis of DL-5-Indolylmethylhydantoin, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The primary synthetic route detailed is the Bucherer-Bergs reaction, a well-established and efficient method for the preparation of hydantoins.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone, in this case, indole-3-acetaldehyde, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring structure.

Reaction Mechanism and Experimental Workflow

The Bucherer-Bergs reaction mechanism for the synthesis of this compound from indole-3-acetaldehyde is initiated by the formation of an imine from the reaction of the aldehyde with ammonia (from ammonium carbonate). This is followed by the addition of a cyanide ion to the imine to form an α-aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final hydantoin product.

Visualizing the Synthesis Pathway

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

The reaction mechanism can be depicted as a series of sequential steps:

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Bucherer-Bergs reaction. This protocol is based on established procedures for similar hydantoin syntheses and may require optimization for specific laboratory conditions.

Materials:

-

Indole-3-acetaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (50% aqueous solution)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine indole-3-acetaldehyde, potassium cyanide, and ammonium carbonate in a suitable molar ratio (a common starting point is a 1:2:4 molar ratio of aldehyde:cyanide:carbonate).

-

Add a 50% aqueous ethanol solution to the flask to serve as the reaction solvent.

-

Heat the reaction mixture to a gentle reflux (typically 60-80 °C) with constant stirring.

-

Maintain the reflux for a period of 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

-

The crude product will precipitate out of the solution upon acidification and cooling.

-

Collect the precipitate by vacuum filtration and wash it with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Data Presentation: Characterization of this compound

The following tables summarize the key quantitative data for this compound.

| Physical and Chemical Properties | |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available for the DL-racemate. The L-isomer has a reported melting point of 216-218 °C. |

| Solubility | Soluble in ethanol and other polar organic solvents. |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 500 MHz) | Data reported for the L-isomer: δ 10.82 (s, 1H, indole-NH), 8.16 (s, 1H, hydantoin-NH), 7.52 (d, J=7.8 Hz, 1H, Ar-H), 7.32 (d, J=8.1 Hz, 1H, Ar-H), 7.11 (s, 1H, Ar-H), 7.04 (t, J=7.5 Hz, 1H, Ar-H), 6.95 (t, J=7.4 Hz, 1H, Ar-H), 4.30 (t, J=4.9 Hz, 1H, CH), 3.10 (dd, J=14.7, 4.4 Hz, 1H, CH₂), 2.97 (dd, J=14.7, 5.4 Hz, 1H, CH₂) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | Data reported for the L-isomer: δ 174.5, 157.8, 136.2, 127.3, 124.1, 121.1, 118.8, 118.4, 111.4, 109.5, 55.4, 31.2 |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: ~3300-3200 (N-H stretching, indole and hydantoin), ~1770 and ~1710 (C=O stretching, hydantoin), ~1600-1450 (C=C stretching, aromatic), ~740 (C-H bending, ortho-disubstituted benzene). |

| Mass Spectrometry (EI) | Expected m/z: 229 (M⁺), 130 (fragment corresponding to the indolylmethyl cation). |

Note: The provided NMR data is for the L-enantiomer of 5-indolylmethylhydantoin. The spectrum of the DL-racemic mixture is expected to be identical under achiral conditions. The FTIR and Mass Spectrometry data are predicted based on the chemical structure and data for analogous compounds.

Conclusion

The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental principles, a detailed experimental protocol, and the expected characterization data for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds for various applications in the pharmaceutical and life sciences. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity depending on the specific experimental setup.

A Technical Guide to DL-5-Indolylmethylhydantoin: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin is a heterocyclic organic compound incorporating both an indole and a hydantoin moiety. Historically, its primary documented application has been as a substrate for the enzymatic production of L-tryptophan.[1] However, the structural motifs of indole and hydantoin are prevalent in a wide range of biologically active molecules, suggesting a broader therapeutic potential for this compound and its derivatives.[2][3][4][5] This technical guide provides a comprehensive overview of the known information on this compound, alongside an exploration of the potential biological activities and mechanisms of action extrapolated from closely related indole-hydantoin compounds. This document details synthetic approaches, potential therapeutic applications, and includes detailed experimental protocols and data presented for comparative analysis.

Chemical Properties and Synthesis

This compound, also known as 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, is a derivative of hydantoin with an indolylmethyl group at the 5th position of the hydantoin ring.

Chemical Structure:

-

IUPAC Name: 5-((1H-indol-3-yl)methyl)imidazolidine-2,4-dione

-

Molecular Formula: C12H11N3O2

-

Molecular Weight: 229.23 g/mol [1]

-

CAS Number: 21753-16-2[1]

Synthesis of Indole-Hydantoin Derivatives

The synthesis of 5-substituted hydantoins can be achieved through various methods. A common approach for creating derivatives similar to this compound involves the Knoevenagel condensation of indole-3-carboxaldehyde with hydantoin, followed by reduction of the resulting ylidene intermediate.

Experimental Protocol: Synthesis of 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione and subsequent reduction

-

Condensation: A mixture of indole-3-carboxaldehyde (1.0 eq), hydantoin (1.2 eq), and a catalytic amount of a base like piperidine or sodium acetate in a solvent such as glacial acetic acid or ethanol is refluxed for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione.

-

Reduction: The resulting 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (1.0 eq) is dissolved in a solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (2.0-3.0 eq) is added portion-wise at 0°C.

-

Final Product Isolation: After the reaction is complete, the solvent is evaporated, and the residue is acidified with dilute HCl. The precipitated product, this compound, is filtered, washed with water, and dried.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of indole-hydantoin derivatives exhibits a range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][6][7]

Anti-inflammatory Activity

A closely related compound, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), has demonstrated significant anti-inflammatory effects.[8] IH-1 was found to inhibit the production of nitric oxide (NO) and the secretion of chemokines CCL2 and CXCL1 in LPS-stimulated murine macrophages by suppressing the mRNA expression of their respective genes.[8]

The mechanism of action for IH-1 involves the inhibition of the NF-κB signaling pathway.[8] Specifically, IH-1 attenuates the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit at Ser276, which in turn blocks the interaction of p65 with the transcriptional coactivator, cAMP response element-binding protein (CBP).[8]

Caption: NF-κB signaling pathway and the inhibitory action of an indole-hydantoin derivative.

Potential as an NMDA Receptor Antagonist

Hydantoin-substituted indole derivatives have been identified as potent ligands for the glycine binding site of the NMDA receptor.[6] This suggests that this compound could also possess activity at this site, which is a key target for anticonvulsant and neuroprotective drugs.

Anticancer and Other Activities

The hydantoin scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][4][7] The indole ring is also a well-known pharmacophore in cancer therapy. The combination of these two moieties in this compound makes it a candidate for investigation in these therapeutic areas.

Quantitative Data and Experimental Protocols

To facilitate further research, this section provides representative quantitative data for a hypothetical indole-hydantoin derivative based on published data for similar compounds, along with detailed experimental protocols.

In Vitro Anti-inflammatory Activity Data

| Compound | Target | Assay | IC50 (µM) |

| IH-1 (Reference) | iNOS expression | LPS-stimulated RAW264.7 cells | 12.5 |

| IH-1 (Reference) | CCL2 secretion | LPS-stimulated RAW264.7 cells | 15.2 |

| IH-1 (Reference) | CXCL1 secretion | LPS-stimulated RAW264.7 cells | 18.9 |

| This compound | iNOS expression | LPS-stimulated RAW264.7 cells | Hypothetical: 25.0 |

| This compound | CCL2 secretion | LPS-stimulated RAW264.7 cells | Hypothetical: 32.5 |

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Murine macrophage-like RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Chemokine Measurement (ELISA): The concentrations of CCL2 and CXCL1 in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Pharmacokinetic Parameters

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| Hypothetical Derivative | IV | 5 | 1250 | 0.1 | 2800 | 2.5 |

| Hypothetical Derivative | PO | 20 | 850 | 1.0 | 4500 | 3.0 |

Experimental and Drug Discovery Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to lead optimization.

Caption: A generalized workflow for the discovery and preclinical development of a novel compound.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to other biologically active indole-hydantoin derivatives. While its primary established role is in biotechnology as a substrate for L-tryptophan synthesis, its potential as a therapeutic agent, particularly in the areas of inflammation and neurology, warrants further investigation. The provided protocols and data serve as a foundation for future research into the pharmacological properties of this and related compounds. Future studies should focus on the direct evaluation of this compound in a variety of biological assays to elucidate its specific activities and mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biologically Oriented Hybrids of Indole and Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enzymatic Conversion of DL-5-Indolylmethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of DL-5-indolylmethylhydantoin, a pivotal intermediate in the enzymatic production of L-tryptophan. The discovery of its bioconversion by Flavobacterium sp. marked a significant advancement in amino acid synthesis. This document details the historical context of its discovery, the chemical synthesis of the compound, and the experimental protocols for its enzymatic hydrolysis to L-tryptophan. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and biotechnology.

Introduction

The hydantoin ring system is a core scaffold in numerous biologically active compounds. This compound emerged as a compound of significant interest due to its role as a precursor in the stereospecific enzymatic synthesis of L-tryptophan, an essential amino acid with wide-ranging applications in pharmaceuticals and nutrition. The conventional chemical synthesis of tryptophan often results in a racemic mixture (DL-tryptophan), necessitating costly and complex resolution steps to isolate the biologically active L-isomer. The discovery of a microbial enzymatic pathway that directly converts a racemic hydantoin derivative to the pure L-amino acid presented a more efficient and economical alternative.

This guide focuses on the seminal work that led to the identification and utilization of this compound for L-tryptophan production.

Discovery and History

The key breakthrough in the utilization of this compound was the isolation of a bacterium capable of its enzymatic hydrolysis. In the 1970s, a research group led by Sano, Yokozeki, Eguchi, and Mitsugi screened various soil samples and isolated a bacterium, strain T-523, which was later classified as a species of the genus Flavobacterium.[1] This bacterium was found to possess an inducible, intracellular enzyme system that could asymmetrically hydrolyze this compound to produce L-tryptophan.[1][2]

Initial studies demonstrated that with intact cells of Flavobacterium sp. T-523, 10 mg/ml of this compound could be converted to 7.4 mg/ml of L-tryptophan, achieving a molar yield of 82% after 35 hours of incubation.[2] A notable finding was that the produced tryptophan was exclusively the L-isomer, regardless of whether the L- or DL-form of the hydantoin substrate was used.[2]

Further research focused on optimizing the production of L-tryptophan by addressing the issue of tryptophan degradation by the bacterium.[1] The addition of inhibitors of tryptophan oxygenase, such as hydroxylamine, significantly improved the yield.[1] The development of mutant strains of Flavobacterium sp. T-523 with a genetically blocked tryptophan degradation pathway also led to enhanced production, with molar yields reaching up to 97%.[1]

Chemical Synthesis of this compound

The synthesis of hydantoin derivatives can be achieved through various methods, with the Bucherer-Bergs reaction being a well-established and versatile approach.[3][4][5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.[4][6]

While the specific synthesis protocol used for the this compound in the original enzymatic studies refers to a preparation from DL-tryptophan, a general workflow for a Bucherer-Bergs synthesis of a 5-substituted hydantoin is outlined below.[1]

General Experimental Protocol: Bucherer-Bergs Reaction

A generalized protocol for the synthesis of a 5-substituted hydantoin, such as 5-indolylmethylhydantoin, from the corresponding aldehyde (indole-3-acetaldehyde) is as follows:

-

Reaction Setup: The aldehyde is dissolved in a suitable solvent, typically a mixture of ethanol and water.

-

Addition of Reagents: Potassium cyanide (or sodium cyanide) and ammonium carbonate are added to the solution.

-

Heating: The reaction mixture is heated, often to reflux, for several hours to drive the reaction to completion.

-

Work-up and Isolation: Upon cooling, the reaction mixture is typically acidified to precipitate the hydantoin product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-indolylmethylhydantoin.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [7][8] |

| Molecular Weight | 229.23 g/mol | [7][8] |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | [8] |

| CAS Number | 21753-16-2 | [8] |

Enzymatic Conversion to L-Tryptophan

The enzymatic conversion of this compound to L-tryptophan by Flavobacterium sp. T-523 is a highly specific process. The proposed pathway involves two key enzymatic steps: a hydantoinase that hydrolyzes the hydantoin ring and a carbamoylase that removes the carbamoyl group. A racemase is also implicated to convert the unreacted D-isomer to the L-form, allowing for a theoretical 100% yield.

Experimental Protocol for Enzymatic Conversion

The following protocol is based on the methods described for the enzymatic production of L-tryptophan using washed cells of Flavobacterium sp. T-523.[1]

-

Preparation of Enzyme Source:

-

Flavobacterium sp. is cultured in a suitable medium to induce the expression of the hydantoin-hydrolyzing enzymes.

-

The cells are harvested by centrifugation.

-

The harvested cells are washed with a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 7.0).

-

-

Enzyme Reaction:

-

A reaction mixture is prepared containing:

-

L- or this compound (5 to 10 mg/ml) as the substrate.

-

Washed cells of Flavobacterium sp. (20 to 50 mg/ml on a wet weight basis) as the enzyme source.

-

0.1 M potassium phosphate buffer (pH 8.0).

-

-

The reaction is carried out at a controlled temperature (37°C or 43°C) with moderate stirring.

-

-

Monitoring and Analysis:

-

The reaction progress is monitored by measuring the decrease in the concentration of 5-indolylmethylhydantoin and the increase in the concentration of L-tryptophan over time.

-

Quantitative determination of L-tryptophan can be performed using methods such as high-performance liquid chromatography (HPLC).

-

Quantitative Data Summary

The following tables summarize the quantitative data from the enzymatic production of L-tryptophan from L- and this compound.

Table 1: L-Tryptophan Production from L-5-Indolylmethylhydantoin with and without Hydroxylamine [1]

| Condition | Substrate Concentration (mg/ml) | L-Tryptophan Produced (mg/ml) | Molar Yield (%) |

| Without Hydroxylamine | 10 | 7.1 | 80 |

| With Hydroxylamine | 10 | 8.8 | 99 |

Table 2: L-Tryptophan Production from this compound by Wild-Type and Mutant Strains [1][2]

| Strain | Substrate Concentration (mg/ml) | L-Tryptophan Produced (mg/ml) | Molar Yield (%) | Incubation Time (hr) |

| Wild-Type (T-523) | 10 | 7.4 | 82 | 35 |

| Mutant (AJ-3940) | 10 | - | 97 | - |

Note: The exact final concentration for the mutant strain was not specified in the provided text, only the molar yield.

Conclusion

The discovery of the enzymatic conversion of this compound to L-tryptophan by Flavobacterium sp. represents a landmark in the industrial production of amino acids. This biotransformation process offers a highly efficient and stereospecific route to L-tryptophan, overcoming the limitations of traditional chemical synthesis. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals seeking to understand and potentially improve upon this important biocatalytic process. Further research into the specific enzymes involved and their mechanisms of action could lead to even more robust and efficient systems for the production of L-tryptophan and other valuable chiral compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. jsynthchem.com [jsynthchem.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 5-Indolylmethylhydantoin | C12H11N3O2 | CID 130950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione | C12H11N3O2 | CID 242867 - PubChem [pubchem.ncbi.nlm.nih.gov]

DL-5-Indolylmethylhydantoin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of DL-5-Indolylmethylhydantoin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes detailed, adaptable experimental protocols for determining these critical physicochemical properties.

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity, formulation development, and analytical characterization. Currently, publicly available quantitative solubility data for this compound is limited.

Aqueous Solubility

A single experimental data point for the aqueous solubility of this compound is available from a high-throughput screening assay.

| pH | Solubility | Method |

| 7.4 | >34.4 µg/mL | Chemical Genomics Screen |

Note: This value represents a lower limit and suggests that the intrinsic aqueous solubility might be higher. Further investigation using thermodynamic solubility assays is recommended for a more definitive value.

Solubility in Organic Solvents

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that influences its shelf-life, storage conditions, and degradation pathways. While specific stability studies on this compound are not extensively reported, an understanding of its potential degradation can be inferred from the known chemistry of its constituent indole and hydantoin moieties.

Potential Degradation Pathways

2.1.1. Hydrolytic Degradation: The hydantoin ring in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the ring to form an amino acid derivative.

2.1.2. Oxidative Degradation: The indole nucleus is electron-rich and can be prone to oxidation. The C3 position of the indole ring is particularly susceptible to oxidation, which could lead to the formation of various oxidized derivatives.

2.1.3. Photolytic Degradation: Indole-containing compounds can be sensitive to light. Exposure to UV or visible light may lead to photodecomposition, the extent of which can be influenced by the solvent and the presence of photosensitizers.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted and validated for specific experimental conditions.

Solubility Determination

3.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add an appropriate volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

-

Detection: Measure the turbidity of each well using a nephelometer. Alternatively, filter the samples to remove any precipitate and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

-

Data Analysis: The kinetic solubility is the highest concentration of the compound that does not produce a significant increase in turbidity or precipitate.

3.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffers of different pH, or organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the filtrate and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. These studies are typically conducted according to ICH Q1A(R2) guidelines.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C).

-

Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically a gradient HPLC-UV method, to separate the parent compound from any degradation products.

-

Peak Purity and Identification: Assess the purity of the parent peak and identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).

Signaling Pathway Involvement

This compound is known to be a substrate in the enzymatic synthesis of L-tryptophan. This bioconversion is a key step in certain industrial processes for producing this essential amino acid.

This pathway involves two key enzymes: a hydantoinase that hydrolyzes the hydantoin ring of the D- and L-enantiomers to their respective N-carbamoyl derivatives, and a carbamoylase that subsequently hydrolyzes the N-carbamoyl group to yield the final L-tryptophan product. Often, a racemase is also employed to convert the unreacted D-enantiomer back to the racemic mixture, allowing for a theoretical 100% yield of the desired L-tryptophan.

Conclusion

This technical guide summarizes the currently limited knowledge on the solubility and stability of this compound and provides a framework for its experimental determination. The provided protocols for solubility and stability testing are based on industry-standard methodologies and can be adapted to generate the necessary data for research and development purposes. Further experimental investigation is crucial to fully characterize the physicochemical properties of this compound.

In-depth Technical Guide to DL-5-Indolylmethylhydantoin: Synthesis, Enzymatic Conversion, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin, a heterocyclic organic compound, serves as a key intermediate in the biotechnological production of the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, synthesis methodologies, and detailed protocols for its enzymatic conversion to L-tryptophan. While the primary application of this compound lies in amino acid synthesis, this document also briefly explores the broader, though not specifically demonstrated, therapeutic potential of the hydantoin scaffold in areas such as anticonvulsant, antiviral, and anticancer research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Core Identifiers and Physicochemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of 5-(indol-1-ylmethyl)imidazolidine-2,4-dione. Its core identifiers and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 108605-53-4[1][2] |

| Molecular Formula | C₁₂H₁₁N₃O₂[1] |

| IUPAC Name | 5-(indol-1-ylmethyl)imidazolidine-2,4-dione[1] |

| Synonyms | 5-Indolylmethylhydantoin, 5-IMH, 5-(indolyl-3-methyl)hydantoin[1] |

| Molecular Weight | 229.23 g/mol [1] |

| Physicochemical Property | Value |

| Melting Point | Data not available for this compound. For comparison, 5,5-dimethylhydantoin has a melting point of 175 °C[3][4]. |

| Solubility | Data not available. |

| XLogP3-AA | 0.7[1] |

Spectroscopic Data: While a specific spectrum for the unlabeled compound was not found in the literature reviewed, NMR and IR spectroscopy are standard methods for the characterization of hydantoin derivatives[5][6]. The 13C NMR spectrum of [indole-2-¹³C]-L-5-indolylmethylhydantoin shows a characteristic enrichment at the indole-C2 position at 124.5 ppm, and the ¹H NMR spectrum displays a splitting of the indole-H2 signal at 7.14 ppm[5].

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for hydantoin synthesis, most notably the Bucherer-Bergs reaction. Another cited method involves the conversion from DL-tryptophan.

Bucherer-Bergs Reaction from Indole-3-aldehyde

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, an alkali metal cyanide, and ammonium carbonate[7][8][9]. For the synthesis of this compound, indole-3-aldehyde would serve as the starting carbonyl compound.

Experimental Protocol (General):

-

Reaction Setup: In a suitable reaction vessel, dissolve indole-3-aldehyde in a solvent such as aqueous ethanol[8].

-

Reagent Addition: Add potassium cyanide (KCN) or sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution[8].

-

Reaction Conditions: Heat the mixture, typically between 60-70°C, and stir for a sufficient duration to allow the reaction to proceed to completion[8].

-

Work-up and Purification: Upon completion, cool the reaction mixture. The hydantoin product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent[8].

Note: A specific, detailed protocol for the Bucherer-Bergs synthesis of this compound was not found in the reviewed literature. The above protocol is a general representation of the method.

Synthesis from DL-Tryptophan

This compound can also be prepared from DL-tryptophan[10]. The exact experimental details for this conversion were not available in the reviewed literature.

Enzymatic Conversion to L-Tryptophan: The Hydantoinase Process

The primary application of this compound is as a substrate for the enzymatic production of L-tryptophan. This process, often referred to as the "hydantoinase process," involves a cascade of enzymatic reactions that convert the racemic hydantoin into the optically pure L-amino acid.

The key enzymes involved are:

-

Hydantoinase: Catalyzes the stereoselective hydrolysis of the hydantoin ring.

-

N-carbamoyl-amino acid amidohydrolase (Carbamoylase): Hydrolyzes the resulting N-carbamoyl-amino acid to the free amino acid.

-

Hydantoin Racemase: Converts the remaining unreacted hydantoin enantiomer to the form that can be hydrolyzed by the hydantoinase, allowing for a theoretical 100% yield.

References

- 1. 5-Indolylmethylhydantoin | C12H11N3O2 | CID 130950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-indolylmethylhydantoin | 108605-53-4 [chemicalbook.com]

- 3. 5,5-Dimethylhydantoin [chembk.com]

- 4. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. tandfonline.com [tandfonline.com]

Theoretical and Computational Insights into DL-5-Indolylmethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin, a key intermediate in the synthesis of the essential amino acid L-tryptophan, presents a subject of significant interest in biocatalysis and pharmaceutical development. While extensive research has focused on its enzymatic conversion, a comprehensive theoretical and computational understanding of the molecule itself remains limited in publicly available literature. This technical guide synthesizes the available experimental data on this compound and provides a foundational theoretical and computational perspective based on studies of the core hydantoin scaffold. This document aims to serve as a resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key chemical and biochemical pathways.

Introduction

This compound is a heterocyclic organic compound featuring a hydantoin ring substituted at the 5-position with an indolylmethyl group. Its primary significance lies in its role as a racemic precursor for the stereoselective production of L-tryptophan, an essential amino acid with critical roles in protein synthesis and as a metabolic precursor for serotonin, melatonin, and niacin. The enzymatic hydrolysis of this compound offers a greener and more efficient alternative to traditional chemical synthesis routes for L-tryptophan.

Despite its industrial relevance, theoretical and computational studies specifically targeting this compound are scarce. However, a wealth of computational research on the hydantoin ring system and its derivatives provides a solid framework for understanding the structural, electronic, and reactive properties of this molecule. This guide will bridge this gap by extrapolating from existing computational studies on hydantoins to provide a theoretical context for this compound, complemented by a detailed overview of its synthesis and enzymatic conversion.

Theoretical and Computational Studies of the Hydantoin Scaffold

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the properties and reactivity of hydantoin derivatives. These studies provide valuable insights into molecular geometry, electronic structure, and reaction mechanisms, which can be extrapolated to understand this compound.

Molecular Structure and Electronic Properties

DFT calculations are frequently employed to optimize the molecular structures of hydantoin derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these studies allow for the analysis of the electronic properties that govern the reactivity of the hydantoin ring. Key parameters that are often investigated include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for understanding intermolecular interactions, such as those with enzyme active sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

Reaction Mechanisms

Computational studies have been pivotal in mapping the reaction pathways of various reactions involving hydantoins, including their synthesis and hydrolysis. For instance, DFT has been used to meticulously examine the mechanism of the Bucherer-Bergs multicomponent synthesis of hydantoins. Such studies identify transition states and intermediates, allowing for the determination of reaction energy barriers and the identification of the most plausible reaction pathways.

Comparison of Computational Models

Different computational models offer a range of accuracies and computational costs for studying hydantoin derivatives. The choice of method depends on the specific research question and available computational resources.

| Computational Model | Key Parameters (Descriptors) | Predicted Property | Advantages | Limitations |

| Density Functional Theory (DFT) | - N-Br Bond Dissociation Energy (BDE)- Lowest Unoccupied Molecular Orbital (LUMO) Energy- Atomic Charges (e.g., on Bromine)- Reaction Energy Barriers (ΔG‡) | Thermodynamic and kinetic reactivity | Provides detailed electronic structure information and mechanistic insights. | Computationally expensive, especially for large molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | - Molecular weight- LogP (lipophilicity)- Topological indices- Electronic descriptors (from semi-empirical methods) | Biological activity (e.g., anticonvulsant, antimicrobial) | Computationally efficient; can screen large libraries of compounds. | Predictive power is limited to the chemical space of the training set; does not provide mechanistic insights. |

| Molecular Docking | - Binding affinity scores- Interaction energies (e.g., hydrogen bonds, hydrophobic interactions) | Binding mode and affinity to a biological target (e.g., an enzyme) | Visualizes ligand-protein interactions; useful for virtual screening. | Scoring functions are often not perfectly accurate; does not account for protein flexibility in most standard implementations. |

| Molecular Dynamics (MD) Simulations | - Root Mean Square Deviation (RMSD)- Root Mean Square Fluctuation (RMSF)- Hydrogen bond analysis | Stability of ligand-protein complexes; conformational changes over time. | Provides a dynamic view of molecular interactions; can account for solvent effects and protein flexibility. | Very computationally expensive; requires long simulation times to sample conformational space adequately. |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its subsequent enzymatic hydrolysis to L-tryptophan.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from indole-3-acetaldehyde or a related precursor. A common method is a variation of the Bucherer-Bergs reaction.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reactant Addition: To the flask, add indole-3-acetaldehyde, ammonium carbonate, and sodium cyanide in a suitable solvent mixture, such as ethanol and water.

-

Heating and Reaction: Heat the mixture to reflux (typically around 60-80 °C) with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water to remove any unreacted salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Enzymatic Hydrolysis of this compound to L-Tryptophan

The enzymatic conversion of this compound to L-tryptophan is a two-step process catalyzed by a hydantoinase and an N-carbamoyl-L-amino acid amidohydrolase. Microorganisms such as Flavobacterium sp. are often used as a whole-cell biocatalyst.

Protocol:

-

Microorganism Cultivation:

-

Prepare a suitable culture medium for the chosen microorganism (e.g., Flavobacterium sp.). A typical medium might contain glucose, yeast extract, peptone, and mineral salts.

-

Inoculate the sterile medium with a starter culture of the microorganism.

-

Incubate the culture under aerobic conditions at a controlled temperature (e.g., 30°C) and pH with agitation for a specified period (e.g., 24-48 hours) to allow for cell growth and enzyme expression.

-

-

Cell Harvesting:

-

After incubation, harvest the microbial cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0) to remove residual media components.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the washed cells (as the enzyme source) and this compound in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

-

Incubate the reaction mixture at an optimal temperature (e.g., 37-43°C) with gentle stirring.

-

The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of L-tryptophan and the remaining this compound using methods like High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation:

-

Once the reaction has reached completion (or the desired conversion), separate the cells from the reaction mixture by centrifugation or filtration.

-

The supernatant, containing the L-tryptophan, can be further processed to purify the amino acid. This may involve techniques such as ion-exchange chromatography or crystallization.

-

Quantitative Data

The following table summarizes typical quantitative data reported for the enzymatic production of L-tryptophan from this compound.

| Parameter | Value | Reference |

| Substrate Concentration | 10 mg/ml | [1] |

| Cell Concentration (wet weight) | 50 mg/ml | [1] |

| Product Concentration (L-Tryptophan) | 7.4 mg/ml | [1] |

| Molar Yield | 82% | [1] |

| Reaction Time | 35 hours | [1] |

| Optimal pH | ~8.5 | [2] |

| Optimal Temperature | 45-55 °C | [2] |

Visualizations

Chemical Synthesis Pathway

References

DL-5-Indolylmethylhydantoin: A Technical Guide to its Biological Activities and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-5-Indolylmethylhydantoin, a heterocyclic organic compound, stands at the intersection of indole and hydantoin chemistries, two scaffolds of significant pharmacological interest. The indole nucleus is a core structural motif in numerous bioactive natural products and pharmaceutical agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] Similarly, hydantoin and its derivatives are recognized for their neuroprotective, anticonvulsant, antibacterial, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its role in biocatalysis. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Biological Activities of this compound

The primary documented biological role of this compound is as a precursor in the enzymatic synthesis of L-tryptophan. Beyond this, its intrinsic pharmacological activities appear to be limited based on current research.

Substrate for Enzymatic L-Tryptophan Production

This compound serves as a key substrate for the microbial production of the essential amino acid L-tryptophan.[4][5][6] This bioconversion is a notable example of the "hydantoinase process," which offers a stereoselective and efficient alternative to chemical synthesis methods for producing optically pure amino acids.[7] The process typically involves a two-step enzymatic cascade:

-

Hydantoinase: This enzyme hydrolyzes the hydantoin ring of this compound to form N-carbamoyl-tryptophan.

-

N-Carbamoyl-L-amino acid amidohydrolase (L-carbamoylase): This enzyme specifically hydrolyzes the N-carbamoyl group of N-carbamoyl-L-tryptophan to yield L-tryptophan.

Various microorganisms, including species of Flavobacterium and Pseudomonas, have been identified and utilized for their ability to perform this conversion.[7][8] The efficiency of this biocatalytic process is highlighted by high molar yields, in some cases approaching 100%.[7]

Table 1: Quantitative Data on the Enzymatic Production of L-Tryptophan from this compound

| Parameter | Value | Microorganism/Enzyme Source | Reference |

| Optimal pH | ~8.5 | Flavobacterium sp. AJ-3940 | |

| Optimal Temperature | 45-55°C | Flavobacterium sp. AJ-3940 | [9] |

| Molar Yield | up to 97% | Flavobacterium sp. AJ-3940 mutant | [8] |

| Molar Yield with Inhibitor | up to 99% | Flavobacterium sp. AJ-3912 with hydroxylamine | [10] |

Assessment of Anti-inflammatory Activity

In a study investigating the anti-inflammatory potential of indole-hydantoin derivatives, this compound (referred to as IH-2 in the study) was evaluated for its effects on lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophage-like RAW264.7 cells. The results indicated that this compound did not inhibit the LPS-induced production of nitric oxide (NO) or the secretion of the chemokines CCL2 and CXCL1.[11] This suggests that, under the tested conditions, this compound does not possess significant anti-inflammatory activity. In contrast, a structurally related compound, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]

Experimental Protocols

Enzymatic Production of L-Tryptophan from this compound

This generalized protocol is based on methodologies reported for Flavobacterium species.

1. Microorganism Cultivation and Enzyme Preparation:

- A suitable bacterial strain (e.g., Flavobacterium sp.) is cultured in an appropriate medium to induce the expression of hydantoinase and N-carbamoylase.

- The bacterial cells are harvested by centrifugation.

- The collected cells are washed with a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 7.0) to remove residual medium components.[10] The washed cells can be used directly as the enzyme source.

2. Bioconversion Reaction:

- Prepare a reaction mixture containing:

- This compound (substrate)

- Washed bacterial cells (enzyme source)

- A suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH ~8.0-8.5)

- Incubate the reaction mixture at the optimal temperature (e.g., 43°C) with moderate agitation.[10]

- The reaction progress can be monitored by measuring the concentration of L-tryptophan produced over time using analytical techniques such as high-performance liquid chromatography (HPLC).

3. Product Isolation:

- After the reaction is complete, the bacterial cells are removed by centrifugation or filtration.

- L-tryptophan can be isolated from the supernatant using standard purification methods, such as crystallization or chromatography.

Assessment of Anti-inflammatory Activity in Macrophages

The following protocol is based on the study by Tago et al. (2021), which evaluated the anti-inflammatory effects of this compound.[11]

1. Cell Culture:

- Murine macrophage-like RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Treatment:

- Cells are seeded in culture plates and allowed to adhere.

- The cells are pre-treated with varying concentrations of this compound for a specified period.

- Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

- Chemokine Secretion (CCL2 and CXCL1): The levels of CCL2 and CXCL1 in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

- Gene Expression Analysis: The mRNA expression levels of inducible nitric oxide synthase (iNOS), CCL2, and CXCL1 can be determined by quantitative real-time PCR (qRT-PCR) to assess the effect of the compound on gene transcription.

Visualizations

Caption: Enzymatic conversion of this compound to L-Tryptophan.

Caption: Workflow for assessing anti-inflammatory activity.

References

- 1. Biologically Oriented Hybrids of Indole and Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DL-5-Indolylmethylhydantoin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of DL-5-Indolylmethylhydantoin in mammalian cell culture is limited in publicly available literature. The following application notes and protocols are constructed based on the known biological activities of other hydantoin derivatives, which have shown potential as anticancer agents.[1][2][3][4] These protocols are intended to serve as a starting point for investigating the potential cytotoxic and apoptotic effects of this compound.

Introduction

Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[5] Several derivatives are established anticonvulsant drugs, while recent research has highlighted their potential as antimicrobial and anticancer agents.[1][2][5] Studies have demonstrated that certain hydantoin derivatives can inhibit cancer cell proliferation, induce apoptosis, and interfere with key cellular signaling pathways.[1][2]

This document provides detailed protocols for the initial in vitro evaluation of this compound as a potential anticancer agent. The methodologies described include assessing its impact on cell viability and its ability to induce apoptosis.

Hypothesized Mechanism of Action

Based on studies of other hydantoin derivatives, this compound may exert anticancer effects by modulating signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[4][6] Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis.

Hypothesized signaling pathway for this compound.

Data Presentation

Table 1: Hypothetical Cell Viability Data (MTT Assay)

This table presents example data for the effect of this compound on the viability of a cancer cell line (e.g., HepG2) after 48 hours of treatment.

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

Table 2: Hypothetical Apoptosis Data (Annexin V/PI Staining)

This table shows example data from a flow cytometry analysis of a cancer cell line (e.g., A549) treated with this compound for 24 hours.[7]

| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (IC50 concentration) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HepG2, A549, MCF-7)[3][4][10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.[11]

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[7][13]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Experimental Workflow Visualization

General experimental workflow for in vitro compound testing.

References

- 1. researchgate.net [researchgate.net]

- 2. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]

- 3. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for DL-5-Indolylmethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the use of DL-5-Indolylmethylhydantoin, primarily as a substrate for the enzymatic production of L-tryptophan. The methodologies are based on established research and are intended to be a comprehensive resource for laboratory application.

Overview of this compound Application

This compound is a key intermediate in the biotechnological synthesis of L-tryptophan, an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. The primary application of this compound involves its enzymatic conversion to L-tryptophan by various microorganisms. This bioconversion process offers a stereospecific and efficient alternative to chemical synthesis methods.

The enzymatic pathway involves two key enzymes: a hydantoinase that hydrolyzes the hydantoin ring and an N-carbamoyl-amino acid amidohydrolase that converts the intermediate to L-tryptophan. Several microbial strains, including species of Arthrobacter and Flavobacterium, have been identified and optimized for this biotransformation.

Experimental Protocols

Enzymatic Production of L-Tryptophan using Resting Cells of Arthrobacter sp.

This protocol is adapted from studies on the bioconversion of this compound using Arthrobacter species.[1]

Objective: To produce L-tryptophan from this compound using whole-cell catalysis with resting cells of a suitable Arthrobacter strain.

Materials:

-

Arthrobacter sp. strain (e.g., DSM 3747)

-

Culture medium (e.g., Nutrient Broth or a specific growth medium for the chosen strain)

-

This compound

-

Potassium phosphate buffer (0.1 M, pH 8.5-9.0)

-

Centrifuge

-

Incubator shaker

-

Spectrophotometer or HPLC system for analysis

Procedure:

-

Cultivation of Arthrobacter sp.:

-

Inoculate the Arthrobacter sp. strain into a suitable culture medium.

-

Incubate at the optimal growth temperature for the strain (typically 28-30°C) with shaking until the late logarithmic or early stationary phase is reached.

-

-

Preparation of Resting Cells:

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with 0.1 M potassium phosphate buffer (pH 8.5-9.0).

-

Resuspend the washed cells in the same buffer to a desired cell concentration (e.g., 50 mg/mL wet weight).

-

-

Enzymatic Reaction:

-

Prepare the reaction mixture containing this compound (e.g., 10 mg/mL) in 0.1 M potassium phosphate buffer (pH 8.5-9.0).

-

Add the resting cell suspension to the reaction mixture.

-

Incubate the reaction at the optimal temperature (e.g., 50°C) with moderate stirring for a specified duration (e.g., 24-48 hours).[1]

-

For improved substrate availability, cell permeabilization can be achieved by treating the cells with sodium deoxycholate.[1] If using permeabilized cells, the optimal temperature may be lower (e.g., 30°C) to ensure enzyme stability.[1]

-

-

Sample Analysis:

-

Periodically, take aliquots from the reaction mixture.

-

Centrifuge the aliquots to remove the cells.

-

Analyze the supernatant for L-tryptophan concentration and residual this compound using HPLC or a colorimetric assay (see Section 2.3 and 2.4).

-

Enzymatic Production of L-Tryptophan using Flavobacterium sp.

This protocol is based on the use of Flavobacterium species for the bioconversion of this compound.

Objective: To produce L-tryptophan from this compound using a Flavobacterium strain.

Materials:

-

Flavobacterium sp. strain (e.g., T-523)

-

Inducer for enzyme production (if required by the specific strain)

-

Culture medium

-

This compound

-

Potassium phosphate buffer (0.1 M, pH 8.0)

-

Centrifuge

-

Incubator shaker

-

Analytical equipment (HPLC or spectrophotometer)

Procedure:

-

Cultivation and Enzyme Induction:

-

Grow the Flavobacterium sp. in a suitable culture medium. The enzymes responsible for the conversion are often inducible, so an inducer may need to be added to the culture medium.

-

Incubate with shaking at the optimal temperature for growth and enzyme production.

-

-

Preparation of Resting Cells:

-

Harvest and wash the cells as described in Protocol 2.1.2, using a potassium phosphate buffer (pH 8.0).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture with this compound in 0.1 M potassium phosphate buffer (pH 8.0).

-

Add the prepared resting cells.

-

Incubate at the optimal reaction temperature with stirring.

-

-

Analysis:

-

Monitor the production of L-tryptophan and the consumption of the substrate over time using the analytical methods detailed below.

-

High-Performance Liquid Chromatography (HPLC) Analysis of L-Tryptophan